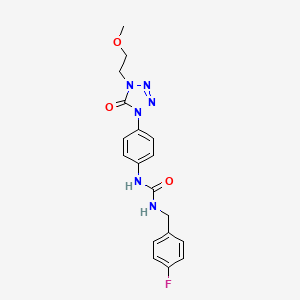

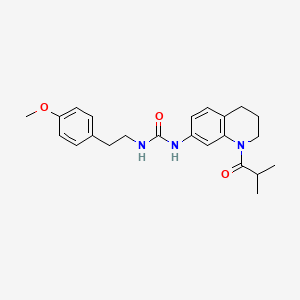

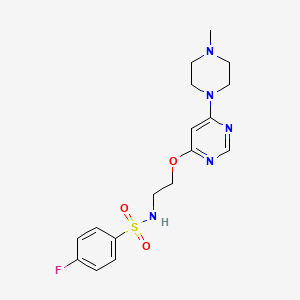

4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to exhibit chemotherapeutic properties and are often explored for their potential as anti-diabetic, antiviral, and antibacterial agents. The methoxyphenyl and methylpiperazino groups attached to the pyrimidine ring may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" . Another method includes a three-component reaction using malononitrile, an aldehyde, and an amine, which was employed in the synthesis of "2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine" . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . These techniques, along with computational methods like density functional theory (DFT), can provide insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. The molecular structure is crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking studies .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including acetylation, formylation, and reactions with bifunctional nucleophiles to yield a variety of heterocyclic compounds . The reactivity of the cyano and phenyl groups in the pyrimidine ring can lead to the formation of Schiff bases and other nitrogen-containing heterocycles, which are often explored for their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their nonlinear optical behavior and charge distribution, can be predicted theoretically . The molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is important for understanding its reactivity and interaction with other molecules. The synthesis conditions, such as temperature and reaction time, can significantly affect the yield and purity of the compound .

Scientific Research Applications

DNA Binding and Cellular Applications

Pyrimidine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives have been utilized in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and investigation of plant chromosomes. Their applications extend to acting as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthesis and Chemical Studies

Research on pyrimidine scaffolds has shown their wide range of applicability, with 5H-pyrano[2,3-d]pyrimidine scaffolds being particularly noted for their versatility in medicinal and pharmaceutical industries. The development of these scaffolds, facilitated by various synthetic pathways and hybrid catalysts, underscores the importance of pyrimidine derivatives in chemical synthesis and pharmaceutical research. These compounds have been investigated for their potential as lead molecules in drug development, highlighting their significance in synthetic chemistry and medicinal applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Properties

Pyrimidine derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory properties. Studies have identified several pyrimidine compounds that exhibit potent anti-inflammatory activity, underscoring their potential in designing new therapeutic agents for inflammatory conditions. The detailed structure-activity relationships and the mechanisms underlying their anti-inflammatory effects remain an area of active research, with implications for the development of novel anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Environmental and Analytical Chemistry

Pyrimidine derivatives also find applications in environmental and analytical chemistry. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals involves compounds with pyrimidine structures, indicating their role in environmental fate studies and the development of remediation strategies. Analytical methodologies involving pyrimidine derivatives facilitate the understanding of chemical interactions within ecosystems and the assessment of environmental pollution (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name |

4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-20(16-24)21(17-8-10-19(29-2)11-9-17)25-22(26-23)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHJJCFLZNOLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)